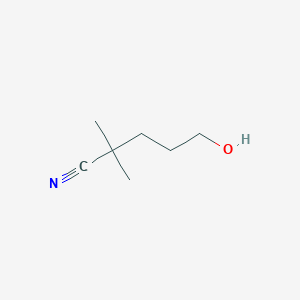

5-Hydroxy-2,2-dimethylpentanenitrile

Description

5-Hydroxy-2,2-dimethylpentanenitrile is an organic compound with the molecular formula C7H13NOThis compound is of interest to researchers due to its potential biological activity and applications in various fields.

Properties

IUPAC Name |

5-hydroxy-2,2-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2,6-8)4-3-5-9/h9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMCFDHFFLIOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-2,2-dimethylpentanenitrile can be synthesized through various methods. One common method involves the reaction of 2,2-dimethylpentanenitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,2-dimethyl-5-hydroxypentanenitrile may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,2-dimethylpentanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

5-Hydroxy-2,2-dimethylpentanenitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-hydroxypentanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethylpentanenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

5-Hydroxypentanenitrile: Lacks the dimethyl groups, resulting in different steric and electronic properties.

2,2-Dimethyl-5-aminopentanenitrile: Contains an amino group instead of a hydroxyl group, leading to different reactivity and applications

Uniqueness

5-Hydroxy-2,2-dimethylpentanenitrile is unique due to the presence of both the hydroxyl and nitrile groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

5-Hydroxy-2,2-dimethylpentanenitrile (C7H13NO) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a branched carbon chain. Its molecular structure can be depicted as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain hydroxylated nitriles can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 12 | 10 |

| C. albicans | 10 | 10 |

This table illustrates the potential effectiveness of related compounds against common pathogens.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various nitriles on breast cancer cell lines. The results indicated that compounds with similar structural features to this compound demonstrated IC50 values in the micromolar range, indicating significant anticancer potential.

The biological activity of this compound is hypothesized to involve several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The presence of hydroxyl and nitrile functional groups may allow for interaction with various enzymes involved in cell proliferation.

- Oxidative Stress Induction : Compounds with similar structures can induce oxidative stress in cells, leading to apoptosis.

Research Findings

Recent literature has focused on the synthesis and characterization of related compounds, providing insights into their biological activities. For example:

- A study published in Acta Crystallographica detailed the synthesis of various hydroxy-nitriles and their biological evaluations.

- Another research article highlighted the structure-activity relationships (SAR) among nitriles, emphasizing how modifications to the chemical structure can enhance or diminish biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.